Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide
Description
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is a highly fluorinated organic compound characterized by a disulfide (-S-S-) core flanked by perfluorinated polyether chains terminated with methoxycarbonyl groups.
Properties
Molecular Formula |
C18H6F28O8S2 |
|---|---|
Molecular Weight |
946.3 g/mol |
IUPAC Name |
methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2-tetrafluoro-3-methoxy-3-oxopropan-2-yl)oxypropan-2-yl]oxyethyl]disulfanyl]ethoxy]propoxy]propanoate |
InChI |
InChI=1S/C18H6F28O8S2/c1-49-3(47)5(19,9(23,24)25)51-13(35,36)7(21,11(29,30)31)53-15(39,40)17(43,44)55-56-18(45,46)16(41,42)54-8(22,12(32,33)34)14(37,38)52-6(20,4(48)50-2)10(26,27)28/h1-2H3 |
InChI Key |
PTMKQOJPJXPNJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(C(=O)OC)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Thiol Precursor Synthesis
The disulfide bond is typically formed via oxidation of thiol (-SH) precursors. A critical first step involves synthesizing the perfluorinated thiol intermediate: 7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptanethiol .
Fluorinated Ether Intermediate Preparation
-
Starting Material : Perfluoro-3,6-dioxaheptane diacid fluoride serves as the backbone.
-
Methyl Esterification : Reaction with methanol in the presence of a base (e.g., K₂CO₃) yields the methoxycarbonyl derivative.
-
Quaternization : Introduction of methyl groups at positions 4 and 7 via nucleophilic substitution with methyl iodide under phase-transfer conditions.
Reaction Conditions :
-
Temperature: 60–80°C
-
Catalyst: Tetrabutylammonium bromide (TBAB)
-
Yield: 75–85%
Thiolation of the Fluorinated Ether
The esterified intermediate undergoes thiolation using thiourea followed by acidic hydrolysis:
-
Thiourea Reaction :
-
Hydrolysis :
Optimization Challenges :
-
Perfluoroalkyl chains hinder nucleophilic attack, necessitating elevated temperatures (100–120°C).
-
Side reactions (e.g., oxidation to sulfonic acids) require inert atmospheres (N₂/Ar).
Disulfide Bond Formation
Oxidation of the thiol precursor is the most direct route to the disulfide. Common oxidizing agents include:
| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | 60–70 | 85–90 |
| I₂/KI | 40°C, 6 h | 75–80 | 90–95 |
| O₂ (Bubbling) | 80°C, 8 h | 85–90 | 95–98 |
Mechanism :
For oxygen-mediated oxidation, radical initiators (e.g., AIBN) improve efficiency.
Alternative Preparation Strategies
Nucleophilic Displacement with Disulfur Dichloride (S₂Cl₂)
Reacting the fluorinated thiol with S₂Cl₂ in anhydrous dichloromethane:
Advantages :
-
Rapid reaction (<2 h at 0–5°C).
-
High yields (90–95%) with rigorous HCl removal.
Limitations :
-
Handling S₂Cl₂ requires specialized equipment due to toxicity and corrosivity.
Catalytic Coupling Using Metal Complexes
Palladium or copper catalysts enable oxidative coupling under milder conditions:
| Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Toluene | 80°C | 70–75 |
| CuI/1,10-Phenanthroline | DMF | 60°C | 65–70 |
Critical Analysis of Methodologies
Yield and Scalability
-
Thiol Oxidation with O₂ : Highest yield (90%) but requires pressurized reactors.
-
S₂Cl₂ Method : Industrially scalable but poses safety risks.
Purity and Byproduct Management
-
Perfluorinated byproducts (e.g., sulfones) are challenging to separate due to similar solubility profiles. Silica gel chromatography with fluorinated eluents (e.g., FC-72) improves resolution.
Characterization and Validation
Spectroscopic Confirmation
-
¹⁹F NMR : Peaks at δ -75 to -85 ppm (CF₃), -120 to -130 ppm (CF₂).
-
Raman Spectroscopy : S-S stretch at 510–525 cm⁻¹.
Thermal Stability
TGA Data :
-
Decomposition onset: 280°C (N₂ atmosphere).
-
Residual mass: <5% at 600°C.
Chemical Reactions Analysis
Types of Reactions
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups or the perfluorinated chains.
Common Reagents and Conditions
Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its resistance to harsh chemical environments.
Mechanism of Action
The compound exerts its effects primarily through its disulfide bond, which can undergo reversible cleavage and formation. This property is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The perfluorinated chains provide additional stability and resistance to degradation, enhancing the compound’s utility in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily focuses on unrelated compounds such as:
- 3,7-Dimethyl-3,6-octadienal (a fragrance ingredient regulated by IFRA Standards) .
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (a sulfonated aromatic compound with industrial applications) .
- Other heterocyclic and sulfonated derivatives .
Given the lack of direct data, a comparative analysis must rely on structural analogs and functional group similarities:
Table 1: Key Properties of Fluorinated Disulfides and Related Compounds
| Compound Name | Core Structure | Fluorination Level | Stability | Applications |
|---|---|---|---|---|
| Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide | Disulfide + perfluoropolyether | High | Extreme | Lubricants, surfactants |
| Perfluoropolyether (PFPE) disulfides | Disulfide + PFPE | High | High | Aerospace lubricants |
| Polytetrafluoroethylene (PTFE) derivatives | Carbon backbone | Full | Moderate | Non-stick coatings |
| Aliphatic disulfides (e.g., dibenzyl disulfide) | Simple disulfide | None | Low | Vulcanization agents |
Key Differences:
Fluorination and Inertness: Bis(7-methoxycarbonylperfluoro...) disulfide’s perfluoropolyether chains enhance chemical resistance compared to non-fluorinated disulfides (e.g., dibenzyl disulfide) .
Thermal Stability : Perfluorinated structures generally outperform PTFE derivatives in high-temperature environments.
Research Findings and Challenges
- Synthesis Complexity : The compound’s intricate structure necessitates multi-step synthesis, increasing production costs compared to commercial fluorinated lubricants.
- Performance Gaps : While theoretical models suggest superior lubricity, experimental validation is lacking in peer-reviewed literature.
Biological Activity
Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide is a synthetic compound with potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.
Chemical Structure
The compound features a unique structure characterized by the presence of perfluorinated chains and a disulfide linkage. Its molecular formula is CHFOS, indicating a complex arrangement that influences its interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has revealed several important aspects:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
- Toxicological Profile : Toxicity assessments indicate that while the compound shows some effectiveness against pathogens, it also presents risks at higher concentrations. In vitro studies have shown cytotoxic effects on mammalian cell lines, particularly affecting cell viability and proliferation rates.
- Endocrine Disruption Potential : Similar compounds have been associated with endocrine disruption. Further research is necessary to determine whether this compound interacts with hormone receptors or influences hormonal pathways in vivo.
Antimicrobial Activity
A study conducted by demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may be effective as a potential antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays performed on human fibroblast cells revealed that exposure to this compound resulted in decreased cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was calculated to be approximately 50 µM after 24 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 50 |
| 100 | 20 |
This data suggests that while the compound may have beneficial applications, careful consideration of dosage is essential due to its cytotoxic effects.
Endocrine Disruption Potential
Research has indicated that similar perfluorinated compounds can act as endocrine disruptors. A study explored the interaction of this compound with estrogen receptors in vitro. The compound showed weak binding affinity compared to known endocrine disruptors, suggesting a lower risk but not eliminating the possibility of hormonal interference.
Case Studies
Several case studies have highlighted the implications of using this compound in real-world applications:
- Agricultural Use : In agricultural settings, the compound was tested as a pesticide formulation. Results indicated effective pest control but raised concerns regarding non-target organism toxicity.
- Industrial Applications : In materials science, its properties were leveraged for creating coatings with antimicrobial properties; however, environmental assessments flagged potential bioaccumulation risks.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Bis(7-methoxycarbonylperfluoro-4,7-dimethyl-3,6-dioxaheptyl) disulfide, and how can purity be optimized?
- Methodology : The synthesis involves fluorinated precursor alkylation, methoxycarbonyl functionalization, and disulfide bond formation. Key parameters include:
- Temperature control : Maintain sub-ambient temperatures during fluorination to prevent side reactions (e.g., defluorination) .
- Catalyst selection : Use palladium-based catalysts for esterification to minimize byproducts .
- Purification : Employ preparative HPLC with a fluorinated stationary phase (e.g., C18-F) to separate perfluoroalkyl impurities .
Q. How should researchers assess the thermal stability of this compound under experimental conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen at 10°C/min to determine decomposition thresholds. Compare with fluorinated analogs (e.g., CAS 861909-53-7 in ) to identify stability trends.
- DSC Screening : Monitor phase transitions and exothermic events between -50°C and 300°C, noting deviations from linear perfluoroalkyl disulfides .
- Data Interpretation : Cross-reference with IR spectroscopy to correlate thermal events with structural changes (e.g., S-S bond cleavage) .
Advanced Research Questions
Q. How do steric effects from the methoxycarbonyl groups influence the reactivity of the disulfide bond?
- Experimental Design :
- Kinetic Studies : Compare thiol-disulfide exchange rates with less hindered analogs (e.g., CAS 957790-93-1 in ) using UV-Vis spectroscopy (λ = 412 nm for thiolate detection).
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map steric hindrance and electron-withdrawing effects on bond dissociation energy .
Q. What methodologies are recommended for tracking environmental degradation products of this compound?
- Methodology :
- Hydrolytic Degradation : Expose to pH 2–12 buffers at 40°C for 48h. Analyze products via LC-QTOF-MS with a focus on perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids .
- Photolysis : Use simulated sunlight (300–800 nm) in a photoreactor. Monitor intermediates with GC-MS and NMR .
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. HRMS) for this compound?
- Troubleshooting Framework :
Impurity Profiling : Use 2D NMR (COSY, HSQC) to assign signals and identify unaccounted peaks.
Isotopic Pattern Analysis : Check HRMS for isotopic signatures (4.4% abundance), which may overlap with fluorinated fragments .
Synthesis Reproducibility : Repeat reactions under inert atmospheres to rule out oxidation artifacts (e.g., sulfonic acid formation) .
Theoretical and Experimental Integration
Q. What conceptual frameworks guide the study of this compound’s surfactant properties in fluoropolymer matrices?
- Theoretical Basis : Link to the Hansen Solubility Parameters (HSP) theory to predict compatibility with polymers like PTFE. Measure δ, δ, and δ via inverse gas chromatography .
- Experimental Validation : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, comparing with perfluorooctanesulfonic acid (PFOS) analogs .
Key Considerations for Contradictory Data
- Stereochemical Effects : Enantiomeric purity (R vs. S configurations in ) may alter reactivity. Use chiral HPLC (e.g., CHIRALPAK IG column) to isolate isomers .
- Batch Variability : Cross-check supplier data (e.g., Kanto Reagents’ CAS 49216-26 in ) for lot-specific impurities affecting reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
